molecular formula C9H14N4O2 B15207968 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 89239-63-4

4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B15207968
CAS No.: 89239-63-4
M. Wt: 210.23 g/mol
InChI Key: KUESLUSYRCODSK-UHFFFAOYSA-N
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Description

4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride and ammonia. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Scientific Research Applications

Chemistry:

In chemistry, 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine:

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new medications .

Industry:

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Molecular Targets and Pathways Involved:

Comparison with Similar Compounds

Uniqueness:

4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group enhances its potential for hydrogen bonding and interactions with biological targets, while the ethyl and methyl groups contribute to its overall stability and reactivity .

Properties

CAS No.

89239-63-4

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-acetamido-2-ethyl-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O2/c1-4-13-8(9(10)15)7(5(2)12-13)11-6(3)14/h4H2,1-3H3,(H2,10,15)(H,11,14)

InChI Key

KUESLUSYRCODSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C)C(=O)N

Origin of Product

United States

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